1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation to introduce the bromopropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-6-chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-6-(iodomethyl)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-6-(methyl)phenyl)-2-methylpropan-1-one
Uniqueness
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups, which provide versatile reactivity. This compound can participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-6-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
MDQYFPXEOOWWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1N)CBr)Br |
Origin of Product |
United States |
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